molecular formula C24H28N2O4 B2459476 4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one CAS No. 614747-83-0

4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2459476
CAS No.: 614747-83-0
M. Wt: 408.498
InChI Key: JIWGPJBRVVFNPO-UHFFFAOYSA-N
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Description

4-Benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative featuring a benzoyl group at position 4, a 2-(dimethylamino)ethyl substituent at position 1, and a 3-propoxyphenyl group at position 5. The compound’s structure is characterized by:

  • Dimethylaminoethyl chain: Improves solubility via protonation under physiological conditions.
  • 3-Propoxyphenyl group: Introduces steric bulk and modulates electronic properties due to the ether linkage.

Properties

IUPAC Name

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy(phenyl)methylidene]-5-(3-propoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O4/c1-4-15-30-19-12-8-11-18(16-19)21-20(22(27)17-9-6-5-7-10-17)23(28)24(29)26(21)14-13-25(2)3/h5-12,16,21,27H,4,13-15H2,1-3H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWYBPJDGUBGAV-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-benzoyl-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(3-propoxyphenyl)-1H-pyrrol-2(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anti-HIV agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C25H30N2O5
  • Molecular Weight : 442.52 g/mol
  • CAS Number : 231946-72-8

The compound belongs to a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in the treatment of HIV. NNRTIs work by binding to the reverse transcriptase enzyme, preventing the conversion of viral RNA into DNA, which is essential for viral replication.

Structure-Activity Relationship (SAR)

Research has shown that modifications in the chemical structure can significantly affect the biological activity of pyrrolidinone derivatives. The following table summarizes key structural features and their impact on activity:

Structural FeatureModification TypeImpact on Activity
Benzoyl groupSubstitutionEnhances binding affinity
Dimethylaminoethyl side chainChain length variationAffects solubility and cellular uptake
Hydroxy group at position 3HydroxylationIncreases potency against HIV strains
Propoxyphenyl substituentAromatic substitutionModulates selectivity and efficacy

Biological Activity Data

In vitro studies have demonstrated that this compound exhibits potent anti-HIV activity. Key findings include:

  • IC50 Values : The compound showed IC50 values in the nanomolar range against wild-type HIV-1 strains.
  • Mutant Strain Efficacy : It remained effective against several common mutant strains, including those with resistance mutations such as Y181C and Y188L, with IC50 values below 1 µM .

Case Studies

  • Study on Anti-HIV Activity :
    • A study conducted by researchers evaluated various analogues of the compound, revealing that certain modifications led to enhanced potency against both wild-type and resistant strains of HIV. Compounds derived from this series demonstrated superior inhibition profiles compared to established NNRTIs like nevirapine .
  • Toxicological Assessment :
    • Preliminary toxicological evaluations indicated that while effective, some derivatives exhibited cytotoxic effects at higher concentrations. Further studies are needed to optimize safety profiles while maintaining efficacy .

Comparison with Similar Compounds

Research Findings and Implications

  • Solubility vs. Potency Balance: The target compound’s dimethylaminoethyl group likely optimizes solubility without compromising activity, a critical factor in drug development .
  • Metabolic Stability : Fluorinated and methoxy-substituted analogs (e.g., ) may resist oxidative metabolism, extending half-life .
  • Synthetic Feasibility : and describe synthetic routes for analogs with trifluoromethoxy and chlorobenzoyl groups, demonstrating the versatility of the pyrrolone scaffold .

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